molecular formula C5H5N3 B020169 5-Methyl-1H-imidazole-4-carbonitrile CAS No. 108257-41-6

5-Methyl-1H-imidazole-4-carbonitrile

Cat. No. B020169
M. Wt: 107.11 g/mol
InChI Key: KODWZZOTTOSNLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole carbonitriles, including 5-Methyl-1H-imidazole-4-carbonitrile, often involves cine-substitution reactions. For example, the synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitriles has been achieved by treating 1,4-dinitroimidazoles with potassium cyanide in aqueous methanol solution (Suwiński & Świerczek, 1998).

Molecular Structure Analysis

Molecular structure analysis of imidazole carbonitriles reveals insights into their crystal structures and bond lengths. For instance, studies on substituted 1H-imidazole-4,5-dicarbonitriles have shown steric repulsion and nonplanarity in the molecules due to interactions between the imidazole group and terminal phenyl groups. The C-N bond lengths within the imidazole rings range significantly, contributing to the unique chemical behavior of these compounds (Bats, Schell, & Engels, 2013).

Chemical Reactions and Properties

Imidazole carbonitriles participate in various chemical reactions, demonstrating a wide range of chemical properties. The synthesis and reactivity of 5-(3,3-disubstituted-1-triazenyl) imidazole-4-carbonitriles highlight the compound's capacity for nucleophilic substitution reactions and its potential in synthesizing derivatives with specific chemical functionalities (Shealy & O'dell, 1975).

Physical Properties Analysis

The physical properties of 5-Methyl-1H-imidazole-4-carbonitrile and related compounds, such as thermal stability and crystalline structure, have been thoroughly investigated. A notable study on the thermal properties of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) revealed a high degree of thermal stability, with decomposition temperatures reaching up to 369 °C. Such studies are pivotal in understanding the stability and safety of these compounds under various conditions (Lewczuk, Książek, Gańczyk-Specjalska, & Cieślak, 2020).

Chemical Properties Analysis

The chemical properties of 5-Methyl-1H-imidazole-4-carbonitrile, such as its reactivity in nucleophilic substitution, cycloaddition, and cyclization reactions, are central to its utility in synthetic chemistry. For instance, the conversion of imidazole carbonitriles to purines through cyclization reactions underscores the potential of these compounds in nucleoside and pharmaceutical synthesis, reflecting their significance in organic and medicinal chemistry (Sanchez, Ferris, & Orgel, 1968).

Scientific Research Applications

  • Pharmaceutical Applications

    • Imidazole is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures .
    • Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
    • There are several commercially available drugs containing the 1,3-diazole ring, such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Synthesis of Metal Organic Frameworks (MOFs)

    • 5-Methylimidazole-4-carboxaldehyde is used in the synthesis of imidazolate-based metal organic framework (MOF) membrane .
  • Antioxidant Potential

    • Certain imidazole derivatives have been synthesized and evaluated for their antioxidant potential . For example, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives showed good scavenging potential compared to ascorbic acid .
  • Synthesis of Other Compounds

    • Imidazole derivatives are used in the synthesis of other compounds. For instance, 4-Methyl-5-imidazolecarboxaldehyde is used in the synthesis of 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]-propan-2-ol (BIPO) .
  • Coordination Compounds

    • Certain imidazole derivatives form coordination compounds with Co(2+). These compounds inhibit photosynthetic electron flow and ATP-synthesis and act as Hill reaction inhibitors .
  • Heterocyclic Chemistry

    • Imidazole containing moiety occupies a unique position in heterocyclic chemistry . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Chemical Synthesis

    • Imidazoles are used in the synthesis of many organic compounds . For example, 4-Methyl-1h-imidazole-5-carbonitrile can potentially be used as a building block in the synthesis of more complex molecules .
  • Pharmaceuticals

    • Imidazoles are essential in many natural compounds, including vitamin B12, biotin, histidine, histamine, and essential amino acids . They are also found in many commercially available drugs .
  • Natural Compounds

    • Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
  • Heterocyclic Chemistry

    • Imidazole containing moiety occupies a unique position in heterocyclic chemistry . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Antimicrobial Potential

    • Certain imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety And Hazards

“5-Methyl-1H-imidazole-4-carbonitrile” may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for at least 15 minutes in case of eye contact, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .

Future Directions

Imidazole compounds have been the focus of many research studies due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles and the exploration of their therapeutic potential .

properties

IUPAC Name

5-methyl-1H-imidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-4-5(2-6)8-3-7-4/h3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODWZZOTTOSNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618163
Record name 5-Methyl-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-imidazole-4-carbonitrile

CAS RN

108257-41-6
Record name 5-Methyl-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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